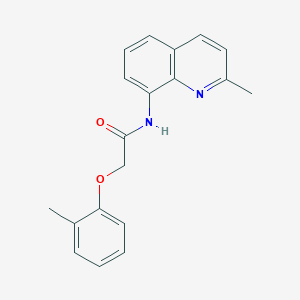
2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide, also known as MQAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MQAA is a synthetic molecule that has been designed to act as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is a type of ion channel that is found in the central nervous system and plays a critical role in cognitive function and synaptic plasticity.
Wirkmechanismus
2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide acts as a selective agonist for the α7 nAChR, which means that it binds to and activates this receptor. The α7 nAChR is an ion channel that is permeable to calcium ions, and its activation leads to the influx of calcium into the cell. This calcium influx triggers a cascade of signaling events that ultimately lead to changes in gene expression and synaptic plasticity.
Biochemical and Physiological Effects:
The activation of the α7 nAChR by 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of intracellular signaling pathways. Additionally, 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide has been shown to have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide in lab experiments is its selectivity for the α7 nAChR, which allows for precise modulation of this receptor without affecting other receptors or ion channels. Additionally, 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide is a synthetic molecule, which means that it can be easily synthesized and modified to optimize its properties for specific applications. However, one limitation of using 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide is its relatively low potency compared to other α7 nAChR agonists, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research on 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide and its potential applications in scientific research. One area of interest is the development of more potent and selective α7 nAChR agonists based on the structure of 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide. Additionally, the use of 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide as a tool to investigate the role of the α7 nAChR in neurodegenerative diseases such as Alzheimer's disease is an active area of research. Finally, the potential therapeutic applications of 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide and other α7 nAChR agonists in the treatment of cognitive deficits and neurological disorders is an area of ongoing investigation.
Synthesemethoden
The synthesis of 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide involves several steps, starting with the reaction of 2-chloro-N-(2-methylquinolin-8-yl)acetamide with 2-methylphenol in the presence of a base such as potassium carbonate. This reaction produces the intermediate compound 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide, which is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The α7 nAChR has been implicated in a wide range of physiological and pathological processes, including learning and memory, attention, synaptic plasticity, and neuroprotection. As such, 2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide has been used as a tool to investigate the role of the α7 nAChR in these processes, both in vitro and in vivo.
Eigenschaften
Molekularformel |
C19H18N2O2 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-(2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C19H18N2O2/c1-13-6-3-4-9-17(13)23-12-18(22)21-16-8-5-7-15-11-10-14(2)20-19(15)16/h3-11H,12H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
DQYXZAKJQQUQSM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=CC=C3C)C=C1 |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=CC=C3C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-methoxy-4-(propanoylamino)phenyl]-2-methylpropanamide](/img/structure/B243993.png)
![2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B243994.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B243997.png)
![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243998.png)
![N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B244000.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B244001.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B244007.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244009.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244010.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)
![4-ethyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B244014.png)
![N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244015.png)
![2,6-dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B244016.png)